1-(2,4-Dinitrophenyl)-4-(1H-pyrrol-1-yl)pyridin-1-ium chloride
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Overview
Description
1-(2,4-Dinitrophenyl)-4-(1H-pyrrol-1-yl)pyridin-1-ium chloride is a synthetic organic compound that features a pyridinium core substituted with a dinitrophenyl group and a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dinitrophenyl)-4-(1H-pyrrol-1-yl)pyridin-1-ium chloride typically involves the following steps:
Formation of the Pyridinium Core: The pyridinium core can be synthesized through the reaction of pyridine with an appropriate alkylating agent.
Introduction of the Dinitrophenyl Group: The dinitrophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks the 2,4-dinitrochlorobenzene.
Attachment of the Pyrrole Moiety: The pyrrole group can be attached through a coupling reaction, such as a Suzuki or Heck coupling, depending on the available functional groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dinitrophenyl)-4-(1H-pyrrol-1-yl)pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The pyrrole moiety can be oxidized to form pyrrole oxides.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Pyrrole oxides.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyridinium salts.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological systems.
Medicine: Investigated for potential therapeutic properties or as a diagnostic tool.
Industry: Possible applications in materials science, such as in the development of new polymers or electronic materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Dinitrophenyl)-4-(1H-pyrrol-1-yl)pyridin-1-ium chloride would depend on its specific application. For example, if used as a biochemical probe, it might interact with specific proteins or nucleic acids, altering their function. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dinitrophenyl)pyridinium chloride: Lacks the pyrrole moiety.
4-(1H-pyrrol-1-yl)pyridinium chloride: Lacks the dinitrophenyl group.
1-(2,4-Dinitrophenyl)-4-(1H-pyrrol-1-yl)benzene: Similar structure but with a benzene core instead of pyridinium.
Uniqueness
1-(2,4-Dinitrophenyl)-4-(1H-pyrrol-1-yl)pyridin-1-ium chloride is unique due to the combination of the dinitrophenyl group and the pyrrole moiety on a pyridinium core, which may confer unique chemical and biological properties.
Properties
CAS No. |
60795-37-1 |
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Molecular Formula |
C15H11ClN4O4 |
Molecular Weight |
346.72 g/mol |
IUPAC Name |
1-(2,4-dinitrophenyl)-4-pyrrol-1-ylpyridin-1-ium;chloride |
InChI |
InChI=1S/C15H11N4O4.ClH/c20-18(21)13-3-4-14(15(11-13)19(22)23)17-9-5-12(6-10-17)16-7-1-2-8-16;/h1-11H;1H/q+1;/p-1 |
InChI Key |
QWMBYKUWVZARGA-UHFFFAOYSA-M |
Canonical SMILES |
C1=CN(C=C1)C2=CC=[N+](C=C2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-].[Cl-] |
Origin of Product |
United States |
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